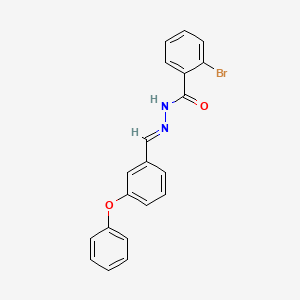![molecular formula C18H21ClF2N2O2 B5503993 8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanone derivatives, including those similar to our compound of interest, involves various strategies aimed at incorporating functional groups that affect their biological and chemical properties. For instance, Caroon et al. (1981) described the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with modifications at the 8 position for screening as antihypertensive agents (Caroon et al., 1981). Additionally, compounds with structural similarities, emphasizing the versatility of the diazaspirodecanone core, have been synthesized for anticonvulsant (Madaiah et al., 2012) and antimicrobial activities (Thanusu et al., 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanones is characterized by a spiro configuration that combines a cyclohexane ring and a pyrrolidone ring, providing a rigid framework that influences its interaction with biological targets. Kagawa et al. (1994) studied the crystal growth and characterization of a new organic nonlinear optical material, indicating the importance of molecular structure in determining the material's physical properties (Kagawa et al., 1994).
Chemical Reactions and Properties
Diazaspiro[4.5]decanone derivatives engage in a variety of chemical reactions, leveraging their spirocyclic and functional groups for further modifications. The reactivity can be influenced by substituents on the phenyl ring or the diazaspiro[4.5]decanone core itself. This reactivity is essential for synthesizing compounds with targeted biological activities, as demonstrated by the synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents by Li et al. (2019) (Li et al., 2019).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decanones, such as solubility, melting point, and crystal structure, are crucial for their application in drug development and material science. These properties are determined by the compound's molecular structure and substituents. For example, the crystal structure and physical properties of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane were studied to evaluate its suitability for nonlinear optical devices (Kagawa et al., 1994).
Scientific Research Applications
Environmental Fate and Degradation
Research on compounds like perfluoroalkyl and polyfluoroalkyl substances (PFASs) indicates a growing concern for their persistence and bioaccumulation in the environment. For instance, studies on microbial degradation of polyfluoroalkyl chemicals highlight the environmental persistence and the transformation of these compounds into perfluoroalkyl acids, which are of regulatory and health concern due to their toxicity profiles. The degradation pathways, half-lives, and defluorination potential of such compounds are crucial areas of study to understand their environmental fate and impacts (Liu & Mejia Avendaño, 2013).
Health Implications of Chlorinated and Fluorinated Compounds
The health effects of occupational exposure to chlorinated solvents, which may share some characteristics with the compound , have been extensively studied. These effects include central nervous system, reproductive, liver, and kidney toxicity, along with carcinogenicity. The complexity of assessing these health effects arises from factors like mixed occupational exposures and the challenge of establishing a clear exposure-response relationship (Ruder, 2006).
Environmental Occurrence and Remediation
The review of emerging organohalides, including replacements for older, more studied compounds, underscores the importance of monitoring and remediating environmental contaminants. The study of these compounds' occurrence, fate, and remediation techniques in aquatic environments reveals ongoing challenges in managing their impacts on ecosystems and human health (He et al., 2021).
properties
IUPAC Name |
8-[2-(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF2N2O2/c1-2-22-11-18(10-16(22)25)5-7-23(8-6-18)15(24)9-12-14(20)4-3-13(19)17(12)21/h3-4H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDACCHCOIKCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)CC3=C(C=CC(=C3F)Cl)F)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)
![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)



![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)


![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)